N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
Description
N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core fused to a pyrrolidine moiety substituted with an oxan-4-yl (tetrahydropyran-4-yl) group. Its molecular formula is inferred as C₁₄H₂₀N₆O (MW: 288.35 g/mol), combining a nitrogen-rich triazole-pyrazine system with a polar tetrahydropyran substituent. This structural design enhances both metabolic stability and solubility, making it a candidate for drug discovery, particularly in oncology and kinase inhibition research .
Properties
IUPAC Name |
3-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-11-18-19-15-14(16-5-7-21(11)15)17-12-2-6-20(10-12)13-3-8-22-9-4-13/h5,7,12-13H,2-4,6,8-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYMRZLUUXDUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2NC3CCN(C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves multiple steps:
Formation of the Triazolo[4,3-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amine precursors and suitable electrophiles.
Attachment of the Oxane Group: The oxane group is typically introduced through nucleophilic substitution reactions where a hydroxyl group reacts with an oxirane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms in the triazolo[4,3-a]pyrazine core.
Reduction: Reduction reactions can target the triazolo[4,3-a]pyrazine core, potentially converting it to a dihydro derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazolo[4,3-a]pyrazine core and the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dihydrotriazolopyrazine.
Scientific Research Applications
N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: Used in studies to understand the interaction of triazolopyrazine derivatives with biological targets such as proteins and nucleic acids.
Chemical Biology: Employed as a probe to study cellular processes and signaling pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazolo[4,3-a]pyrazine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to antibacterial or anticancer effects. The oxane and pyrrolidine groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related analogs:
Key Observations:
- Core Heterocycle : The triazolo[4,3-a]pyrazine core (target compound) is distinct from pyrazolo[1,5-a]pyrazine () or triazolo[4,3-b]pyridazine (). The pyrazine ring enhances π-π stacking interactions in biological targets compared to pyridazine .
- Substituent Effects: The oxan-4-yl group in the target compound improves solubility and metabolic stability over simpler alkyl or benzyl groups (e.g., ’s benzylamine analog) . Piperidine () vs.
- Biological Activity: Triazolo-pyrazines are broadly associated with anticancer and kinase inhibitory roles (). The acetamide-phenoxy derivative () shows antimalarial activity, highlighting scaffold versatility.
Pharmacological Potential
- Kinase Inhibition: Triazolo-pyrazines are known to inhibit kinases (e.g., EGFR, VEGFR) due to their planar, electron-rich cores . The oxan-4-yl group may enhance binding to hydrophobic kinase pockets.
- Anticancer Activity : Piperidine analogs () show cytotoxicity in vitro, suggesting the target compound’s pyrrolidine-oxan-4-yl substitution could improve tumor penetration .
- Anti-Inflammatory Potential: Structural analogs with polar substituents (e.g., ’s acetamide) demonstrate anti-inflammatory effects, suggesting similar pathways for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
